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Compound of Interest

Compound Name: Calcium;diiodide;hydrate

CAS No.: 71626-98-7

Cat. No.: B1591387 Get Quote

Executive Summary
Subject: Electronic and Structural Evolution of Calcium Diiodide (

) upon Hydration. Context:

is a layered halide (CdI2-type) exhibiting extreme hygroscopicity. While the anhydrous form is a
wide-gap insulator with potential topological features in the monolayer limit, hydration induces a
massive phase reconstruction—shifting from 2D layers to complex 1D antiprismatic chains (

). Purpose: This guide provides the computational and experimental frameworks required to
characterize this transition, specifically for researchers in solid-state physics and
pharmaceutical formulation (where

stability is critical).

Part 1: The Anhydrous Baseline ( )
To understand the hydrate, we must first establish the electronic baseline of the anhydrous

parent.

Crystal Lattice & Symmetry
Anhydrous
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crystallizes in the trigonal P-3m1 space group (No. 164). It adopts the layered Cadmium Iodide
(

) motif:

Structure: Sheets of edge-sharing

octahedra.

Bonding: Strong ionic-covalent bonds within layers; weak van der Waals (vdW) forces

between layers.

Lattice Parameters:

Å,

Å.

Electronic Band Structure (Anhydrous)
Based on Density Functional Theory (DFT) using hybrid functionals (HSE06), the electronic

properties are defined by:

Band Gap (

): Indirect gap of ~3.9 eV to 5.1 eV (insulating). Standard GGA-PBE calculations often
underestimate this (

eV).

Valence Band Maximum (VBM): Dominated by Iodine 5p orbitals.

Conduction Band Minimum (CBM): Dominated by Calcium 3d/4s orbitals.

Topological Features: In the monolayer limit,

has been predicted to host Semi-Dirac Fermions (SDFs), where dispersion is linear in one
direction and quadratic in the orthogonal direction, protected by non-symmorphic symmetry
[1].[1]
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Part 2: The Hydration Phase Transition
Hydration in

is not merely surface adsorption; it is a reconstructive phase transition. The water molecules
attack the weak vdW gaps and coordinate directly with the

ions.

Structural Collapse
As water content increases, the 2D sheets break down into molecular units.

Low Hydration (Intercalation): Water enters the vdW gap, expanding the c-axis (swelling).

High Hydration (Crystallization): Stable phases form, specifically

and

.

Coordination: The

ion abandons the octahedral iodine coordination for a distorted square antiprism of 8 water
molecules (

). The Iodide ions (

) are displaced to the outer sphere, interacting via hydrogen bonds [2].

Electronic Consequences
The transition from Anhydrous

Hydrate alters the band structure fundamentally:

Loss of Dispersion: The breakdown of the continuous

layer network results in flatter bands (heavier effective masses) as the system becomes
more molecular/ionic and less "solid-state."

Gap Widening: The confinement of electrons within the
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clusters typically widens the HOMO-LUMO gap compared to the bulk anhydrous band gap.

Dielectric Screening: The presence of polar water molecules (

) drastically changes the dielectric screening environment, affecting exciton binding energies.

Part 3: Computational Protocol (DFT)
Directive: Modeling hydrated salts requires specific corrections for weak interactions and

hydrogen bonding. Standard PBE is insufficient.

Recommended Workflow
Software: VASP, Quantum Espresso, or CASTEP.
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Parameter Setting Rationale

Functional HSE06 (Hybrid)

Essential for accurate band

gaps in wide-gap insulators.

PBE underestimates

by ~40%.

Dispersion Correction DFT-D3 (Grimme)

Critical for modeling the

hydrogen bonds between

and

, and the vdW forces in the

precursor layers.

Plane Wave Cutoff 520 - 600 eV

High cutoff required for "hard"

oxygen potentials and

accurate stress tensor

convergence.

K-Point Grid (Hydrate)

Hydrated unit cells are large

(low symmetry); dense grids

are computationally prohibitive

and unnecessary due to flat

bands.

Solvation Model VASP-SOL (Implicit)

Optional: Use if modeling the

surface dissolution limit rather

than the bulk crystal hydrate.

Logic Diagram: Computational Setup
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Caption: Figure 1. DFT workflow for characterizing calcium iodide hydrates, emphasizing the

necessity of dispersion corrections (DFT-D3) and hybrid functionals (HSE06).

Part 4: Experimental Characterization Protocol
Challenge:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1591387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is deliquescent. It absorbs atmospheric moisture until it dissolves in it. Standard ex-situ
characterization will yield data on the solution, not the hydrate crystal.

Sample Preparation (The "Dry-Box" Rule)
Synthesis: Crystallize

from aqueous solution at controlled low temperatures (e.g., 233 K for

) [2].

Isolation: Filter crystals in a cold, inert atmosphere (

or Ar) glovebox.

Encapsulation:

For XRD: Capillaries sealed with wax.

For Optical/Spectroscopy: Air-tight cells with quartz windows, loaded inside the glovebox.

Optical Band Gap Measurement (Tauc Plot)
Since ARPES is difficult on unstable hydrates, UV-Vis Diffuse Reflectance Spectroscopy (DRS)

is the standard.

Acquire Spectrum: Measure Reflectance (

) from 200 nm to 800 nm.

Kubelka-Munk Transformation: Convert

to function

:

Tauc Plot: Plot

vs. Energy (

).
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Use

for indirect allowed transitions (expected for

).

Use

for direct allowed transitions.

Extrapolation: The linear intercept with the x-axis gives the optical band gap.

Logic Diagram: Experimental Handling

Characterization
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Caption: Figure 2. Experimental workflow for handling deliquescent calcium iodide hydrates,

prioritizing environmental control to prevent liquefaction.

Part 5: Implications for Drug Development &
Materials Science
Pharmaceutical Stability
In drug development, Calcium Iodide is often used as an expectorant or iodine source. The

transition from anhydrous to hydrate changes the molar volume and solubility profile.

Risk: Phase transformation during storage (due to humidity) leads to caking and dosage

inconsistencies.
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Control: Band structure analysis (UV-Vis) can serve as a sensitive quality control (QC) probe.

A shift in the absorption edge indicates hydration onset before visible deliquescence occurs.

Scintillator Applications
is chemically similar to

and

, which are high-performance scintillators for gamma-ray detection.

Hydration Quenching: Water molecules introduce high-frequency

oscillators. These oscillators couple non-radiatively with excited states, quenching the
scintillation light yield.

Band Gap Engineering: Understanding the hydrated band structure helps in designing

encapsulation coatings that match the refractive index of the anhydrous crystal to maximize

light extraction.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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